7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
CAS No.: 1936437-50-1
Cat. No.: VC20144655
Molecular Formula: C6H5IN4
Molecular Weight: 260.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1936437-50-1 |
|---|---|
| Molecular Formula | C6H5IN4 |
| Molecular Weight | 260.04 g/mol |
| IUPAC Name | 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C6H5IN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11) |
| Standard InChI Key | IBHWCIGLLKMCAY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(N1)C(=NC=N2)N)I |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecular framework of 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine consists of a pyrrolo[3,2-d]pyrimidine core, a bicyclic system merging pyrrole and pyrimidine rings. The iodine atom occupies the 7-position, while the 4-position features an amine group, creating distinct electronic and steric profiles critical for molecular interactions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅IN₄ | |
| Molecular Weight | 260.04 g/mol | |
| SMILES Notation | C1=C(C2=C(N1)C(=NC=N2)N)I | |
| InChIKey | IBHWCIGLLKMCAY-UHFFFAOYSA-N | |
| XLogP3 (Predicted) | 1.2 |
The iodine atom’s polarizability enhances intermolecular interactions, while the amine group facilitates hydrogen bonding, making this compound a versatile scaffold for pharmacophore development .
Synthesis and Manufacturing Approaches
Halogenation Strategies
The synthesis of 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves regioselective halogenation of a pyrrolopyrimidine precursor. While explicit details remain proprietary, analogous routes described in GlaxoSmithKline’s patent US 9,907,847 B2 highlight the use of:
-
Electrophilic iodination using iodine monochloride (ICl) in dichloromethane at -10°C to 0°C .
-
Metal-halogen exchange reactions employing organometallic reagents to introduce iodine at specific positions .
Table 2: Representative Reaction Conditions
| Parameter | Specification |
|---|---|
| Temperature Range | -10°C to 25°C |
| Catalyst | Palladium(II) acetate |
| Solvent | Tetrahydrofuran (THF) |
| Yield Optimization | 72-85% (crude) |
Post-synthetic purification often employs flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Physicochemical Properties and Analytical Profiling
Spectroscopic and Chromatographic Data
Mass spectrometric analysis reveals a predominant [M+H]+ ion at m/z 260.96318, with collision cross-section (CCS) values of 135.5 Ų in positive ion mode . The compound’s UV-Vis spectrum (methanol) shows λmax at 274 nm and 312 nm, indicative of π→π* transitions within the aromatic system.
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Aqueous Solubility | 0.12 mg/mL (25°C) | SwissADME Prediction |
| LogP | 1.4 | XLogP3 |
| pKa (Amine) | 3.8 | MarvinSketch |
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows a retention time of 6.7 minutes under isocratic conditions .
| Parameter | Requirement |
|---|---|
| Personal Protection | Nitrile gloves, safety goggles |
| Ventilation | Fume hood (0.5 m/s face velocity) |
| Spill Management | Inert absorbent, 10% sodium thiosulfate solution |
Chronic toxicity data remain unavailable, necessitating strict adherence to REACH guidelines for novel substances.
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